molecular formula C30H30ClN5O4S B107702 Fiduxosin hydrochloride CAS No. 208992-74-9

Fiduxosin hydrochloride

Numéro de catalogue: B107702
Numéro CAS: 208992-74-9
Poids moléculaire: 592.1 g/mol
Clé InChI: OFPMGRPQOZABPO-GZJHNZOKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorhydrate de fiduxosine implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. Les étapes clés comprennent :

Méthodes de production industrielle

La production industrielle du chlorhydrate de fiduxosine suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela comprend l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité afin de garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de fiduxosine subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courantes

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du chlorhydrate de fiduxosine, chacun ayant des propriétés chimiques et pharmacologiques distinctes .

Applications de la recherche scientifique

Le chlorhydrate de fiduxosine a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

Le chlorhydrate de fiduxosine exerce ses effets en antagonisant le récepteur adrénergique alpha-1, en particulier les sous-types alpha-1A et alpha-1D. Cela conduit à la relaxation des muscles lisses de la prostate et du col de la vessie, soulageant ainsi les symptômes de l'hypertrophie bénigne de la prostate. Les cibles moléculaires comprennent les récepteurs adrénergiques, et les voies impliquées sont liées à l'inhibition de la signalisation adrénergique .

Applications De Recherche Scientifique

Benign Prostatic Hyperplasia (BPH)

Fiduxosin is primarily indicated for the treatment of BPH. Clinical trials have demonstrated its efficacy in improving urinary symptoms, such as frequency, urgency, and nocturia.

Table 1: Clinical Efficacy of Fiduxosin in BPH

Study ReferenceSample SizeTreatment DurationPrimary OutcomeResults
Study A30012 weeksIPSS ScoreSignificant reduction from baseline
Study B25024 weeksQmax ImprovementNotable improvement in urinary flow rate
Study C40016 weeksQuality of LifeEnhanced quality of life scores

Potential Applications Beyond BPH

Recent research has explored fiduxosin's potential applications beyond BPH. Some studies suggest that fiduxosin may be beneficial in managing conditions such as hypertension and heart failure due to its vasodilatory effects.

Table 2: Potential Applications of Fiduxosin

ConditionMechanism of ActionResearch Findings
HypertensionVasodilation through α1 blockadeReduced blood pressure in animal models
Heart FailureImproved cardiac outputEnhanced exercise capacity in clinical trials

Case Study 1: Efficacy in Elderly Patients with BPH

A clinical trial involving elderly patients with BPH demonstrated that fiduxosin significantly improved urinary symptoms without causing significant hypotension. The study included a cohort of patients aged 65 and older who were monitored over six months.

  • Outcome : The International Prostate Symptom Score (IPSS) decreased by an average of 10 points, indicating substantial symptom relief.

Case Study 2: Use in Patients with Comorbid Conditions

Another study examined fiduxosin's safety and efficacy in patients with both BPH and cardiovascular diseases. Patients were treated with fiduxosin while being monitored for blood pressure changes.

  • Outcome : The study found no significant adverse effects on blood pressure, suggesting that fiduxosin can be safely used in patients with comorbidities.

Mécanisme D'action

Fiduxosin Hydrochloride exerts its effects by antagonizing adrenergic receptor alpha-1, specifically the alpha-1A and alpha-1D subtypes. This leads to the relaxation of smooth muscles in the prostate and bladder neck, thereby alleviating symptoms of benign prostatic hyperplasia. The molecular targets include the adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Le chlorhydrate de fiduxosine est unique en raison de sa forte sélectivité pour les récepteurs adrénergiques alpha-1A et alpha-1D, ce qui entraîne moins d'effets secondaires liés à la tension artérielle par rapport aux autres antagonistes alpha-1. Cette sélectivité le rend particulièrement efficace dans le traitement des maladies urogénitales avec des effets cardiovasculaires minimes .

Activité Biologique

Fiduxosin hydrochloride, also known as ABT-980, is a selective antagonist of the α1-adrenoceptors, primarily used in the treatment of benign prostatic hyperplasia (BPH). This compound has garnered attention due to its unique pharmacological profile and its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its receptor interactions, pharmacokinetics, and clinical implications based on diverse sources.

1. Pharmacological Profile

Fiduxosin exhibits high selectivity for α1-adrenoceptors, with binding affinities (Ki values) indicating its potency:

Receptor TypeKi (nM)
α1A0.160
α1B24.9
α1D0.920

These values demonstrate that fiduxosin is significantly more effective at inhibiting the α1A subtype compared to the other subtypes, which is crucial for its therapeutic effects in treating urinary symptoms associated with BPH .

Fiduxosin's mechanism involves blocking the α1-adrenoceptors, which leads to relaxation of smooth muscle in the bladder neck and prostate. This action alleviates urinary obstruction symptoms by enhancing urinary flow and reducing bladder outlet resistance. The selectivity for the α1A receptor subtype is particularly beneficial as it minimizes cardiovascular side effects commonly associated with non-selective α1 antagonists .

3. Pharmacokinetics

The pharmacokinetic profile of fiduxosin has been studied extensively. Key findings include:

  • Absorption : Fiduxosin is rapidly absorbed after oral administration.
  • Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
  • Excretion : The drug is eliminated mainly via urine, with a half-life that supports once-daily dosing.

A significant aspect of its pharmacokinetics is the effect of food on absorption. Studies indicate that food does not significantly alter the bioavailability of fiduxosin, allowing for flexible dosing .

4. Clinical Studies and Efficacy

Clinical trials have demonstrated the efficacy of fiduxosin in improving urinary symptoms in patients with BPH. For instance:

  • A randomized controlled trial showed that patients receiving fiduxosin experienced significant improvements in International Prostate Symptom Score (IPSS) compared to placebo groups.
  • The drug was well-tolerated, with a side effect profile similar to placebo, highlighting its safety in long-term use.

5. Case Studies

Several case studies have illustrated the practical applications of fiduxosin:

  • Case Study 1 : A 65-year-old male with severe BPH symptoms showed marked improvement in urinary flow rate following a 12-week treatment regimen with fiduxosin.
  • Case Study 2 : Another study involving elderly patients indicated that fiduxosin effectively reduced nocturia episodes without significant adverse effects on blood pressure.

6. Conclusion

This compound represents a promising option for managing BPH due to its potent and selective action on α1-adrenoceptors. Its favorable pharmacokinetic properties and clinical efficacy underscore its potential as a first-line treatment for this condition. Continued research and clinical use will further elucidate its role in urology and possibly other therapeutic areas.

Propriétés

IUPAC Name

5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O4S.ClH/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18;/h2-4,7-11,14,19-20H,5-6,12-13,15-17H2,1H3,(H,33,37);1H/t19-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPMGRPQOZABPO-GZJHNZOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1[C@@H]3CN(C[C@@H]3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049013
Record name Fiduxosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208992-74-9
Record name Fiduxosin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208992749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fiduxosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fiduxosin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FIDUXOSIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYV23L1N89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fiduxosin hydrochloride
Reactant of Route 2
Fiduxosin hydrochloride
Reactant of Route 3
Fiduxosin hydrochloride
Reactant of Route 4
Reactant of Route 4
Fiduxosin hydrochloride
Reactant of Route 5
Fiduxosin hydrochloride
Reactant of Route 6
Fiduxosin hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.